molecular formula C7H9N5O B13800031 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one

6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one

Katalognummer: B13800031
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: XUSDUKUOGPICQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one is a heterocyclic compound that belongs to the class of imidazotriazinones. This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring. The presence of a propyl group at the 6th position adds to its distinct chemical properties. Imidazotriazinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one typically involves the cyclization of 5-diazoimidazoles with diethyl esters of nitro-, chloro-, bromo-, and acetylaminomalonic acids under base catalysis . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazotriazinones.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to its anticancer effects . The exact molecular pathways and targets are still under investigation, but its ability to modulate key biological processes makes it a promising therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Triazine: A six-membered ring containing three nitrogen atoms.

    Imidazotriazines: Compounds with a fused imidazole and triazine ring system.

Uniqueness: 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one stands out due to its specific substitution pattern and the presence of a propyl group at the 6th position. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H9N5O

Molekulargewicht

179.18 g/mol

IUPAC-Name

6-propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one

InChI

InChI=1S/C7H9N5O/c1-2-3-4-8-5-6(9-4)10-12-11-7(5)13/h2-3H2,1H3,(H2,8,9,10,11,13)

InChI-Schlüssel

XUSDUKUOGPICQX-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC2=C(N1)C(=O)NN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.